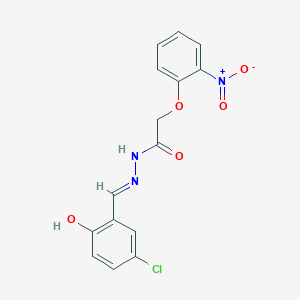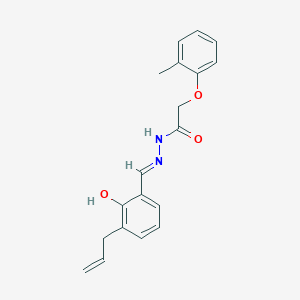
N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide
Vue d'ensemble
Description
N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide, also known as AHMA, is a compound with potential applications in the field of medicinal chemistry. It belongs to the class of hydrazones and has been synthesized using various methods. AHMA has been extensively studied for its biological activities and mechanisms of action.
Mécanisme D'action
N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It does this by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has also been shown to inhibit the expression of NF-κB, a protein that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to have anti-inflammatory and antioxidant effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has also been shown to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide in lab experiments is its potential as a therapeutic agent for cancer and inflammation. However, one limitation is that N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has not been extensively studied in vivo, and its efficacy and safety in humans is still unknown.
Orientations Futures
Future research on N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide could focus on its potential as a therapeutic agent for other types of cancer, such as lung and prostate cancer. Additionally, further studies could investigate the potential of N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide as an anti-inflammatory agent for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, future research could investigate the safety and efficacy of N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide in human clinical trials.
Applications De Recherche Scientifique
N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been studied for its potential applications in the field of medicinal chemistry. It has shown promising results in inhibiting the growth of cancer cells, specifically breast cancer cells. N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has also been studied for its anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-7-15-9-6-10-16(19(15)23)12-20-21-18(22)13-24-17-11-5-4-8-14(17)2/h3-6,8-12,23H,1,7,13H2,2H3,(H,21,22)/b20-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVQEZLXSKYUHM-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC(=C2O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC(=C2O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





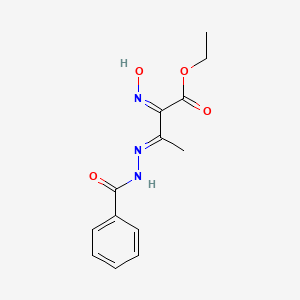


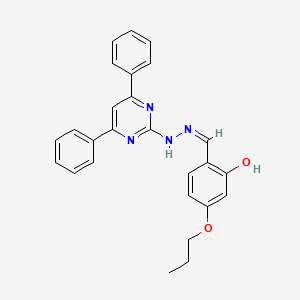
hydrazone](/img/structure/B3725389.png)
![4-ethoxy-2-hydroxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3725393.png)
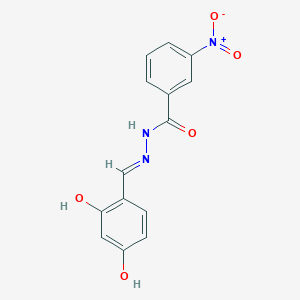

![7-(3,5-dichloro-2-hydroxybenzyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B3725402.png)
![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B3725408.png)
![4-chlorobenzaldehyde [5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3725431.png)
